Product packaging for coenzyme II(Cat. No.:CAS No. 165676-60-8)

coenzyme II

Cat. No.: B10831252
CAS No.: 165676-60-8
M. Wt: 740.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discoveries in Coenzyme Biochemistry

The journey to understanding NADP is rooted in the broader history of coenzyme research, which began with early observations of cellular fermentation.

Early Elucidation of Coenzymatic Factors

The concept of coenzymes emerged from early studies on fermentation. In 1906, British biochemists Arthur Harden and William John Young discovered that the rate of alcoholic fermentation in yeast extract was significantly accelerated by the addition of a boiled and filtered yeast extract. denversportsrecovery.comhistorycooperative.orgbiocrates.com This observation led them to propose the existence of a heat-stable, low-molecular-weight factor essential for the enzymatic process, which they termed a "coferment". denversportsrecovery.comhsppharma.com This coferment was later identified by Hans von Euler-Chelpin as a nucleotide sugar phosphate (B84403). hsppharma.comwikipedia.org These foundational discoveries established the principle that enzymes often require non-protein "helper molecules" to function, which are now known as cofactors or coenzymes. wikipedia.org

Identification of Nicotinamide (B372718) Dinucleotides as Obligatory Cofactors

Building on the initial discovery of the "coferment," the specific chemical nature of these molecules was gradually uncovered. In the 1930s, German scientist Otto Heinrich Warburg was instrumental in demonstrating the function of a nucleotide coenzyme in hydride transfer and identified the nicotinamide portion as the active site for redox reactions. denversportsrecovery.comhsppharma.comwikipedia.org This was a critical step in identifying what would become known as Nicotinamide Adenine (B156593) Dinucleotide (NAD+).

Further research solidified the role of these molecules as obligatory cofactors. In 1936, Conrad Elvehjem identified nicotinamide, a form of vitamin B3, as a key component of NAD+. denversportsrecovery.com Arthur Kornberg later, in 1950, was the first to demonstrate the direct enzymatic synthesis of NADP+ from NAD+, using purified NAD kinase from yeast extracts. portlandpress.com These discoveries confirmed that nicotinamide dinucleotides were essential for fundamental metabolic reactions.

Distinction and Interconversion with Nicotinamide Adenine Dinucleotide (Coenzyme I)

Coenzyme II (NADP) is structurally very similar to Coenzyme I (NAD), with one critical difference. NADP possesses an additional phosphate group attached to the 2' position of the ribose ring of the adenosine moiety. wikipedia.orgresearchgate.net This seemingly small structural alteration has profound functional consequences, allowing enzymes to differentiate between the two coenzymes and thereby separating their respective metabolic pools and pathways. stackexchange.com

The cellular balance between these two vital coenzymes is tightly regulated by specific enzymes. The conversion of NAD+ to NADP+ is catalyzed by the enzyme NAD+ kinase , which transfers a phosphate group from ATP to the NAD+ molecule. wikipedia.orgwikiwand.comunits.it Conversely, the removal of this phosphate group to convert NADP+ back to NAD+ is carried out by NADP+ phosphatase . wikipedia.orgnih.gov This dynamic interconversion allows cells to adjust the supply of each coenzyme according to metabolic needs. oup.com

FeatureNicotinamide Adenine Dinucleotide (NAD / Coenzyme I)Nicotinamide Adenine Dinucleotide Phosphate (NADP / this compound)
Structure A dinucleotide consisting of an adenine and a nicotinamide joined through their phosphate groups. wikipedia.orgIdentical to NAD but with an additional phosphate group on the 2' position of the adenosine's ribose ring. wikipedia.org
Primary Role Primarily involved in catabolic reactions (breaking down molecules) to generate ATP. stackexchange.comPrimarily involved in anabolic reactions (building molecules) and antioxidant defense. wikipedia.orgstudy.com
Cellular Ratio The ratio of the oxidized form (NAD+) to the reduced form (NADH) is kept high. stackexchange.comThe ratio of the oxidized form (NADP+) to the reduced form (NADPH) is kept low. stackexchange.com
Key Enzyme for Synthesis Synthesized through de novo and salvage pathways.Synthesized from NAD+ by the enzyme NAD+ kinase. wikipedia.org

Fundamental Significance in Cellular Processes

NADP, particularly in its reduced form, NADPH, is indispensable for a wide range of cellular processes, acting as a primary source of reducing power for biosynthesis and redox balance. wikipedia.orgresearchgate.net

The principal role of NADPH is to serve as an electron donor in anabolic, or biosynthetic, reactions. study.com It provides the necessary reducing equivalents for the synthesis of essential biomolecules, including:

Fatty Acids and Steroids : NADPH is a required cofactor in the synthesis of fatty acids, cholesterol, and steroid hormones. wikipedia.orgquora.comscienceabc.com

Nucleic Acids : The production of the building blocks of DNA and RNA relies on NADPH. quora.comstudy.com

NADPH is also a cornerstone of the cell's antioxidant defense system. It is the essential cofactor for the enzyme glutathione (B108866) reductase, which regenerates the potent antioxidant glutathione. wikipedia.orgresearchgate.netnih.gov By maintaining a high level of reduced glutathione, NADPH plays a critical role in neutralizing reactive oxygen species (ROS) and protecting the cell from oxidative damage. researchgate.netfrontiersin.orgnih.gov Furthermore, NADPH is utilized by the thioredoxin system, another key antioxidant pathway. aacrjournals.org

In photosynthetic organisms, NADP+ is a crucial component of the light-dependent reactions of photosynthesis. wikipedia.org It acts as the final electron acceptor in the photosynthetic electron transport chain, being reduced to NADPH by the enzyme Ferredoxin-NADP+ reductase. wikipedia.org This newly formed NADPH then provides the necessary reducing power for the Calvin cycle, where carbon dioxide is converted into glucose. wikipedia.orgyoutube.com

Cellular ProcessRole of NADP(H)Key Enzymes Involved
Anabolic Synthesis Provides reducing power (electrons) for building complex molecules. wikipedia.orgFatty acid synthases, HMG-CoA reductase
Antioxidant Defense Regenerates key antioxidants like glutathione and thioredoxin. researchgate.netaacrjournals.orgGlutathione reductase, Thioredoxin reductase
Photosynthesis Acts as the final electron acceptor in light reactions to form NADPH for the Calvin cycle. wikipedia.orgFerredoxin-NADP+ reductase
Immune Response Used by NADPH oxidase to generate reactive oxygen species to destroy pathogens. wikipedia.orgNADPH oxidase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N7O17P3-3 B10831252 coenzyme II CAS No. 165676-60-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165676-60-8

Molecular Formula

C21H25N7O17P3-3

Molecular Weight

740.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p-3/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-K

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

physical_description

Grayish-white solid;  [Merck Index]

Origin of Product

United States

Nicotinamide Adenine Dinucleotide Phosphate Metabolism

Biosynthesis Pathways of NADP+

The biosynthesis of NADP+ is intricately linked to the availability of its precursor, Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). Cells employ both de novo synthesis and salvage pathways to produce NAD+, which is then phosphorylated to yield NADP+.

The de novo synthesis of NAD+ begins with simple amino acid precursors. In most organisms, including mammals, this pathway starts with tryptophan. Through a series of enzymatic reactions known as the kynurenine pathway, tryptophan is converted to quinolinic acid. Quinolinate phosphoribosyltransferase then catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide (NaMN). Subsequently, NaMN is adenylylated to form nicotinic acid adenine dinucleotide (NaAD), and finally, NAD+ synthetase catalyzes the amidation of NaAD to produce NAD+. researchgate.netresearchgate.net Some bacteria utilize an alternative de novo pathway starting from aspartic acid, which also converges at the formation of quinolinic acid. researchgate.net

Salvage pathways are the primary source of NAD+ in most mammalian tissues, recycling nicotinamide and other precursors back into the NAD+ pool. wikipedia.orgqualialife.com These pathways are crucial for maintaining NAD+ levels due to its constant consumption by various enzymes. The main precursors for the salvage pathway are nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR), collectively known as vitamin B3 or niacin. wikipedia.org Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that converts nicotinamide to nicotinamide mononucleotide (NMN). nih.gov NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+. nih.gov

PathwayStarting PrecursorKey IntermediateFinal Product of this Stage
De Novo SynthesisTryptophan or Aspartic AcidQuinolinateNAD+
Salvage PathwayNicotinamide, Nicotinic Acid, Nicotinamide RibosideNicotinamide Mononucleotide (NMN)NAD+

The final step in the biosynthesis of NADP+ is the phosphorylation of NAD+. This reaction is catalyzed by the enzyme NAD+ kinase (NADK). wikipedia.org NADK transfers a phosphate (B84403) group from ATP to the 2'-hydroxyl group of the adenosine ribose moiety of NAD+, forming NADP+. wikipedia.orgnih.gov This enzymatic step is the sole route for de novo NADP+ synthesis and is therefore a critical control point for regulating the intracellular pools of NAD(H) and NADP(H). researchgate.net In humans, NADK is found in both the cytosol and mitochondria, ensuring the supply of NADP+ in different cellular compartments. wikipedia.org The activity of NADK can be regulated by the cellular redox state and by calcium/calmodulin binding. wikipedia.org

NADPH Generation Pathways

The reduced form of coenzyme II, NADPH, is essential for a wide range of anabolic reactions and for protecting the cell against oxidative stress. The primary pathways for NADPH generation are oxidative metabolic routes, most notably the pentose (B10789219) phosphate pathway.

The pentose phosphate pathway (PPP) is a major source of NADPH in animal cells and other non-photosynthetic organisms. wikipedia.orgthemedicalbiochemistrypage.org The first and rate-limiting step of the oxidative branch of the PPP is catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). wikipedia.orgnih.govkhanacademy.org This enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. wikipedia.orgnih.gov The activity of G6PDH is stimulated by its substrate, glucose-6-phosphate, and is allosterically inhibited by NADPH, thus linking NADPH production to its cellular demand. wikipedia.org This pathway is particularly crucial in red blood cells, which lack mitochondria and rely solely on the PPP for their NADPH supply to counteract oxidative damage. themedicalbiochemistrypage.orgmedlineplus.gov

Following the G6PDH-catalyzed reaction, the second molecule of NADPH in the oxidative pentose phosphate pathway is generated by the enzyme 6-phosphogluconate dehydrogenase (6PGDH). nih.govresearchgate.net This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate. nih.gov This reaction not only produces NADPH but also generates a precursor for nucleotide biosynthesis. nih.gov The combined action of G6PDH and 6PGDH in the pentose phosphate pathway results in the production of two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. nih.gov

EnzymePathwaySubstrateProducts
Glucose-6-Phosphate Dehydrogenase (G6PDH)Pentose Phosphate PathwayGlucose-6-Phosphate, NADP+6-Phosphoglucono-δ-lactone, NADPH, H+
6-Phosphogluconate Dehydrogenase (6PGDH)Pentose Phosphate Pathway6-Phosphogluconate, NADP+Ribulose-5-Phosphate, NADPH, CO2

Isocitrate Dehydrogenases (IDHs)

Isocitrate dehydrogenases (IDHs) are enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. nih.govwikipedia.org In humans, there are three isoforms of IDH. IDH1 is located in the cytoplasm and peroxisomes, while IDH2 and IDH3 are found in the mitochondria. nih.govnih.gov Both IDH1 and IDH2 utilize NADP+ as a cofactor, reducing it to NADPH, whereas IDH3 uses NAD+. wikipedia.orgnih.gov

The reaction catalyzed by NADP+-dependent IDHs is a two-step process. First, isocitrate is oxidized to oxalosuccinate, which is then decarboxylated to yield α-ketoglutarate and CO2. wikipedia.org This reaction is a significant source of NADPH for both cytosolic and mitochondrial compartments. nih.gov Cytosolic IDH1 is particularly important for providing NADPH for reductive biosynthesis, such as lipid synthesis, and for the cellular defense against oxidative stress by regenerating reduced glutathione (B108866). nih.govnih.gov Mitochondrial IDH2 is considered a major contributor of NADPH to the mitochondrial antioxidant defense system. nih.gov

Mutations in IDH1 and IDH2 have been frequently observed in various cancers, leading to altered enzyme function and impacting cellular metabolism and redox balance. nih.govplos.org

Malic Enzyme (MEs)

Malic enzymes (MEs) catalyze the oxidative decarboxylation of L-malate to pyruvate (B1213749) and CO2, with the concomitant reduction of a nicotinamide nucleotide cofactor. nih.govwikipedia.org Mammals have three isoforms of malic enzyme: the cytosolic NADP+-dependent ME1, and the mitochondrial NAD(P)+-dependent ME2 and NADP+-dependent ME3. nih.gov

ME1: Located in the cytoplasm, ME1 is a significant source of cytosolic NADPH, which is essential for reductive biosynthesis pathways, such as fatty acid synthesis. nih.govprinceton.edu

ME2 and ME3: These mitochondrial isoforms contribute to the mitochondrial NADPH pool. nih.govnih.gov ME2 is unique in its ability to use both NAD+ and NADP+ as cofactors. nih.gov The production of NADPH by mitochondrial MEs is important for processes like glutathione reduction and protection against oxidative stress. nih.gov

The activity of malic enzymes can be influenced by the metabolic state of the cell. For instance, increased consumption of NADPH through detoxification processes can lead to an increase in malic enzyme activity. nih.gov

Transhydrogenase (TH) Mechanisms

Nicotinamide nucleotide transhydrogenase (TH) is an enzyme complex located in the inner mitochondrial membrane of animals and the cytoplasmic membrane of bacteria. nih.gov It plays a crucial role in maintaining cellular redox balance by catalyzing the transfer of a hydride ion between NADH and NADP+. nih.govebi.ac.uk The reaction is reversible:

NADH + NADP+ ↔ NAD+ + NADPH

Under most physiological conditions, the reaction is driven by the proton motive force across the membrane to produce NADPH. nih.gov It is estimated that transhydrogenase is responsible for generating a significant portion of mitochondrial NADPH, potentially up to 40% in some cases. nih.gov This process effectively couples the catabolic generation of NADH from processes like the tricarboxylic acid (TCA) cycle to the anabolic requirement for NADPH. nih.gov

There are both membrane-bound, energy-linked transhydrogenases that utilize the proton gradient and soluble, non-energy-linked transhydrogenases. wikipedia.org The structure of transhydrogenase consists of three domains: one that binds NAD(H), one that binds NADP(H), and a transmembrane domain involved in proton translocation. nih.gov

Other Enzymatic Sources of NADPH Production

Besides IDHs, MEs, and transhydrogenase, several other enzymes and pathways contribute to the cellular NADPH pool:

Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP is a major source of cytosolic NADPH. wikipedia.org Two key enzymes in this pathway, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), both produce NADPH. nih.govfrontiersin.org

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme can utilize both NAD+ and NADP+ as cofactors in the oxidative deamination of glutamate to α-ketoglutarate, thereby generating NADPH. nih.govnih.gov

Folate Metabolism: The mitochondrial folate cycle has been identified as a significant contributor to NADPH production, particularly in cancer cells. wikipedia.org Specifically, methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in the mitochondria can produce NADPH. nih.gov

Ferredoxin-NADP+ Reductase: In photosynthetic organisms, this enzyme is a primary source of NADPH during the light-dependent reactions of photosynthesis. wikipedia.org

NADP+-dependent Glyceraldehyde-3-phosphate Dehydrogenase: Some bacteria utilize this enzyme to generate NADPH. nih.gov

Subcellular Compartmentalization and Distribution of NADP(H)

The distribution of NADP(H) within the cell is highly compartmentalized, with distinct pools in the cytoplasm and mitochondria. nih.gov This separation is due to the impermeability of the inner mitochondrial membrane to these dinucleotides. nih.gov This compartmentalization allows for the independent regulation of anabolic and catabolic processes. nih.govresearchgate.net

Cytoplasmic Pools and Their Functional Specialization

The cytosolic NADP(H) pool is maintained in a highly reduced state, with a much higher ratio of NADPH to NADP+. nih.gov This high reducing potential is crucial for its primary functions:

Reductive Biosynthesis: Cytosolic NADPH provides the reducing power for various anabolic pathways, including the synthesis of fatty acids, cholesterol, and steroids. mdpi.com

Antioxidant Defense: NADPH is a critical cofactor for enzymes that combat oxidative stress, such as glutathione reductase and thioredoxin reductase. nih.govmdpi.com These enzymes are essential for regenerating the reduced forms of glutathione and thioredoxin, which are key cellular antioxidants. mdpi.com

The major sources of cytosolic NADPH are the pentose phosphate pathway and the enzymes IDH1 and ME1. nih.govresearchgate.net

Mitochondrial Pools and Their Functional Specialization

Similar to the cytoplasm, the mitochondrial NADP(H) pool is also kept in a highly reduced state. nih.gov This pool has specialized functions within the mitochondria:

Antioxidant Defense: Mitochondrial NADPH is essential for the mitochondrial antioxidant systems, including the glutathione and thioredoxin systems, to detoxify reactive oxygen species (ROS) generated during oxidative phosphorylation. nih.govmdpi.com

Biosynthesis: Mitochondrial NADPH supports specific biosynthetic pathways that occur within the mitochondria, such as the synthesis of proline. nih.govnih.gov

The primary sources of mitochondrial NADPH include the enzymes IDH2, ME2, ME3, glutamate dehydrogenase, and nicotinamide nucleotide transhydrogenase. nih.govnih.govresearchgate.net While the inner mitochondrial membrane is impermeable to NADP(H), shuttle systems, such as the isocitrate-α-ketoglutarate shuttle, can indirectly transfer reducing equivalents between the mitochondrial and cytosolic compartments. nih.gov

Trans-Organelle Transport Mechanisms and Their Implications

The biosynthesis and distribution of NADP(H) are highly compartmentalized within the cell. This necessitates transport mechanisms to shuttle NADP+ and its reducing equivalents across the membranes of various organelles.

The inner mitochondrial membrane is largely impermeable to the direct passage of NADP(H). nih.gov Consequently, the communication between the cytosolic and mitochondrial NADP(H) pools is facilitated by substrate shuttle systems. The most prominent of these is the isocitrate-α-ketoglutarate shuttle . This system involves isoforms of isocitrate dehydrogenase in both the cytosol (IDH1) and the mitochondria (IDH2). In the cytosol, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, reducing NADP+ to NADPH. The α-ketoglutarate is then transported into the mitochondria in exchange for malate (B86768). Inside the mitochondrial matrix, α-ketoglutarate can be used in the Krebs cycle or be reductively carboxylated back to isocitrate by IDH2, a reaction that consumes mitochondrial NADPH. This shuttle effectively transfers reducing equivalents in the form of NADPH from the mitochondria to the cytosol, or vice-versa, depending on the metabolic state of the cell.

Peroxisomes also harbor metabolic pathways that require NADP(H). While the peroxisomal membrane has been shown to be permeable to small molecules, the transport of larger cofactors like NADP+ is thought to be mediated by specific carriers. In plants, a peroxisomal NAD+ carrier has been identified. However, in human cells, an NADK (NAD+ kinase) is absent from peroxisomes, implying the necessity of a transporter for cytosolic NADP+ to enter this organelle, though its molecular identity remains to be elucidated. nih.gov The endoplasmic reticulum is another site of NAD(P)+-dependent reactions, and while distinct NAD+ pools have been identified within this organelle, the specific transport mechanisms for NADP+ are still under investigation. nih.gov

The implications of these trans-organelle transport mechanisms are significant for cellular metabolism. They allow for the coordination of metabolic activities between different compartments. For instance, the transfer of reducing power from the mitochondria to the cytosol can support reductive biosynthesis, such as fatty acid synthesis, which occurs in the cytoplasm. Conversely, the import of NADP+ into organelles is essential for their specific metabolic functions, including redox balance and the synthesis of essential molecules.

Metabolic Interconnections and Crosstalk Involving NADP(H)

NADP(H) is a critical node in the metabolic network, linking various pathways and ensuring that the cell's anabolic and redox needs are met. Its concentration and redox state influence the flux through numerous interconnected metabolic routes.

Linkage to Energy Metabolism and ATP Production

While NADH is the primary electron carrier that directly fuels the electron transport chain for ATP synthesis, NADPH's role in ATP production is more indirect but nonetheless crucial. The metabolic pathways that generate NADPH are tightly linked with energy metabolism. The pentose phosphate pathway (PPP) , a major source of cytosolic NADPH, is a branch of glycolysis. vt.edu The first enzyme of the PPP, glucose-6-phosphate dehydrogenase, uses glucose-6-phosphate, an intermediate of glycolysis. By diverting glucose flux through the PPP, the cell can modulate the production of NADPH and ATP according to its needs.

Furthermore, mitochondrial NADPH plays a role in maintaining the integrity and efficiency of oxidative phosphorylation. It is essential for the regeneration of reduced glutathione, which protects mitochondria from oxidative damage caused by reactive oxygen species (ROS), byproducts of electron transport. A healthy mitochondrial redox state, supported by NADPH, is necessary for optimal ATP production.

Interplay with Amino Acid Biosynthesis Pathways

NADPH provides the necessary reducing power for the synthesis of several amino acids. nih.gov The biosynthesis of proline, for example, involves the reduction of pyrroline-5-carboxylate to proline, a reaction that can be catalyzed by enzymes utilizing NADPH. nih.gov Similarly, the synthesis of arginine and lysine (B10760008) are multi-step processes that require significant input of NADPH. Metabolic flux analysis has been instrumental in quantifying the NADPH demand for the production of various amino acids in industrial biotechnology.

Amino AcidMoles of NADPH required per mole of Amino Acid
L-Arginine4
L-Lysine4

This table presents the stoichiometric requirement of NADPH for the biosynthesis of selected amino acids.

Modulation of Nucleotide Synthesis

The synthesis of nucleotides is critically dependent on NADP(H) through two primary mechanisms. Firstly, the pentose phosphate pathway is the sole source of ribose-5-phosphate, the sugar backbone of nucleotides. vt.edu The oxidative phase of the PPP, which generates NADPH, is directly coupled to the production of ribose-5-phosphate. Thus, the rate of nucleotide synthesis can be influenced by the cell's demand for NADPH.

Secondly, NADPH is a crucial cofactor in the folate cycle , which provides one-carbon units for the synthesis of purines and thymidylate (a pyrimidine). nih.gov The enzyme methylenetetrahydrofolate dehydrogenase, which participates in this cycle, utilizes NADP+ as an electron acceptor to produce NADPH. Quantitative flux analysis has revealed that serine-driven one-carbon metabolism is a significant contributor to cytosolic NADPH production, highlighting the intricate link between amino acid metabolism, the folate cycle, and nucleotide biosynthesis. nih.gov

Influence on Lipid Biosynthesis (e.g., Fatty Acid and Steroid Synthesis)

NADPH is the primary source of reducing equivalents for the anabolic processes of fatty acid and steroid synthesis. elsevierpure.com The de novo synthesis of fatty acids, which occurs in the cytosol, involves a series of reductive steps catalyzed by the fatty acid synthase complex. Each round of elongation of the fatty acid chain requires two molecules of NADPH. The complete synthesis of a 16-carbon fatty acid, palmitate, from acetyl-CoA requires 14 molecules of NADPH.

Lipid MoleculeMoles of NADPH required per mole of Lipid
Palmitic Acid (16:0)14

This table illustrates the NADPH requirement for the de novo synthesis of palmitic acid.

Similarly, the biosynthesis of cholesterol and other steroids involves numerous reductive steps that are dependent on NADPH. The rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase, utilizes NADPH. Therefore, the availability of cytosolic NADPH is a key determinant of the rate of lipogenesis.

Integration with One-Carbon Metabolism and Folate Cycle

The folate cycle is a central metabolic hub that is intricately connected with NADP(H) metabolism. This cycle is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. Several key enzymes within the folate cycle, both in the cytosol and mitochondria, utilize NADP+ as a cofactor, thereby generating NADPH.

Metabolic flux studies have demonstrated that the folate cycle is a major contributor to the cellular NADPH pool, rivaling the contribution of the pentose phosphate pathway in some proliferating cells. nih.gov This NADPH production within the folate cycle is not only crucial for maintaining the cellular redox balance but also directly supports the biosynthetic functions of the cycle itself, such as the synthesis of purines and thymidylate. This integration ensures a coordinated regulation between the supply of one-carbon units and the reducing power required for their utilization in anabolic processes.

Enzymatic Roles and Mechanisms of Nicotinamide Adenine Dinucleotide Phosphate

Fundamental Mechanisms of Coenzyme II Action

The core biochemical function of NADP(H) revolves around its capacity to participate in electron transfer and redox reactions, thereby facilitating a diverse range of metabolic processes.

Electron Transfer and Redox Reaction Catalysis

NADP(H) is a fundamental redox cofactor, acting as a hydride ion (H-) donor or acceptor in biological redox reactions wikipedia.orgresearchgate.netebi.ac.ukrsc.org. The nicotinamide (B372718) ring within the NADP(H) molecule is the site of these electron transfers wikipedia.orgresearchgate.net. In its oxidized form, NADP+ accepts a hydride ion, becoming reduced to NADPH. Conversely, NADPH donates a hydride ion, becoming oxidized back to NADP+. This reversible process is central to the function of many NADP(H)-dependent oxidoreductases researchgate.netnih.gov. These enzymes catalyze reactions where a substrate is oxidized or reduced, coupled to the respective reduction or oxidation of the NADP(H)/NADP+ cofactor researchgate.netnih.gov. For instance, ferredoxin-NADP+ reductase (FNR) facilitates the transfer of electrons from ferredoxin to NADP+, generating NADPH, a key step in photosynthesis ebi.ac.uk. Similarly, nicotinamide nucleotide transhydrogenase interconverts NAD(P)H and NAD(P)+, playing a role in maintaining cellular redox balance wikipedia.org.

Functional Group Transfer Facilitation

While NADP(H) does not directly transfer functional groups in the manner of coenzymes like ATP or pyridoxal (B1214274) phosphate (B84403), its role as a potent reducing agent is indispensable for numerous biosynthetic pathways that involve functional group modifications. NADPH provides the necessary reducing power for reductive biosynthesis, including the synthesis of fatty acids, steroids, cholesterol, amino acids, and nucleotides ontosight.aiwikipedia.orgnih.gov. For example, in fatty acid synthesis, NADPH is consumed in reduction steps that convert carbonyl groups to hydroxyl groups or reduce double bonds wikipedia.org. Its electron-donating capacity facilitates these transformations, enabling the construction of complex biomolecules essential for cell growth and function.

Stabilization of Reaction Intermediates during Catalysis

The binding of NADP(H) to enzymes can influence the enzyme's conformation, thereby affecting the stability of reaction intermediates and transition states researchgate.netnih.govresearchgate.netacs.org. In certain flavin-dependent monooxygenases, for instance, NADP+ binding has been observed to protect the enzyme from proteolysis and induce conformational changes that stabilize critical reaction intermediates, such as the C4a-hydroperoxyflavin nih.govresearchgate.netresearchgate.net. This stabilization is crucial for ensuring the efficient coupling of oxygen activation to product formation, preventing the release of reactive oxygen species researchgate.net. The precise positioning and interaction of NADP(H) within the enzyme's active site can fine-tune the catalytic process and influence the energetic landscape of the reaction researchgate.netacs.orguni-marburg.depnas.org.

NADP(H)-Dependent Enzymes and Their Catalytic Specificity

A vast array of enzymes rely on NADP(H) as a cofactor, reflecting its broad importance in cellular metabolism. These enzymes are often classified as oxidoreductases due to their role in redox reactions.

Oxidoreductases Utilizing Nicotinamide-Based Coenzymes

Many enzymes employ NADP(H) to catalyze specific redox transformations. These include enzymes involved in central metabolic pathways, detoxification, and biosynthesis. Key examples include:

Glutathione (B108866) Reductase (GR): This enzyme is critical for maintaining the cellular antioxidant defense system by reducing oxidized glutathione (GSSG) to its reduced form (GSH), utilizing NADPH as the electron donor fabad.org.trnzytech.commdpi.comcore.ac.uknih.govwikipedia.org.

Pentose (B10789219) Phosphate Pathway Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH) are central to the pentose phosphate pathway, where they catalyze the production of NADPH from NADP+ during the oxidative phase of glucose metabolism wikipedia.orgmdpi.comfrontiersin.orgmdpi.com.

NADP-Malic Enzyme (NADP-ME) and Isocitrate Dehydrogenase (NADP-dependent): These enzymes are involved in carbon metabolism and generate NADPH during the decarboxylation of malate (B86768) and the oxidation of isocitrate, respectively wikipedia.orgnih.govfrontiersin.orgnih.gov.

Ferredoxin-NADP+ Reductase (FNR): In photosynthetic organisms, FNR catalyzes the final electron transfer step from ferredoxin to NADP+, producing NADPH required for carbon fixation in the Calvin cycle ebi.ac.uk.

NADPH-Cytochrome P450 Oxidoreductase (CPR): CPR transfers electrons from NADPH to various heme proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and the synthesis of steroids pnas.org.

Aldo-keto Reductases: This superfamily comprises numerous NADPH-dependent oxidoreductases involved in the reduction of aldehydes and ketones ebi.ac.uk.

Role in the Glutathione System and Related Enzymes

NADP(H) plays a pivotal role in the cellular antioxidant defense system, particularly through its involvement with the glutathione (GSH) cycle mdpi.comcore.ac.uknih.govmdpi.comnih.gov. Reduced glutathione (GSH) is a primary cellular antioxidant that detoxifies reactive oxygen species (ROS) and organic hydroperoxides. In this process, GSH is oxidized to glutathione disulfide (GSSG) mdpi.comnih.govwikipedia.org. Glutathione reductase (GR), an NADPH-dependent enzyme, is essential for regenerating GSH from GSSG by transferring electrons from NADPH fabad.org.trnzytech.commdpi.comcore.ac.uknih.govwikipedia.orgnih.govfrontiersin.org. This recycling mechanism ensures a continuous supply of GSH, thereby protecting cells from oxidative damage and maintaining cellular redox homeostasis mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov. The production of NADPH itself is often linked to the pentose phosphate pathway, highlighting the interconnectedness of these metabolic systems wikipedia.orgmdpi.comfrontiersin.orgmdpi.comnih.gov.

Table 1: Key NADP(H)-Dependent Oxidoreductases and Their Roles

Enzyme NameEC Number (if common)Primary RoleCofactor Dependence
Glutathione Reductase (GR)EC 1.6.4.2 / 1.8.1.7Reduces oxidized glutathione (GSSG) to reduced glutathione (GSH)NADPH
Glucose-6-phosphate Dehydrogenase (G6PDH)EC 1.1.1.49Oxidizes glucose-6-phosphate, producing NADPH and ribulose-5-phosphate (key step in pentose phosphate pathway)NADP+
6-Phosphogluconate Dehydrogenase (6PGDH)EC 1.1.1.44Oxidizes 6-phosphogluconate, producing NADPH and ribulose-5-phosphate (pentose phosphate pathway)NADP+
NADP-Malic Enzyme (NADP-ME)EC 1.1.1.40Decarboxylates malate, producing pyruvate (B1213749) and NADPHNADP+
Isocitrate Dehydrogenase (NADP-dependent)EC 1.1.1.42Oxidizes isocitrate to α-ketoglutarate, producing NADPHNADP+
Ferredoxin-NADP+ Reductase (FNR)EC 1.18.1.2Transfers electrons from ferredoxin to NADP+ to produce NADPH in photosynthesisNADP+
NADPH-Cytochrome P450 Oxidoreductase (CPR)EC 1.6.6.2Transfers electrons from NADPH to cytochrome P450 enzymes and other heme proteinsNADPH

Compound Name List:

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADP)

Nicotinamide Adenine Dinucleotide (NAD)

Nicotinamide Adenine Dinucleotide Phosphate, Reduced (NADPH)

Nicotinamide Adenine Dinucleotide, Reduced (NADH)

Nicotinamide Adenine Dinucleotide Phosphate, Oxidized (NADP+)

Nicotinamide Adenine Dinucleotide, Oxidized (NAD+)

Glutathione (GSH)

Oxidized Glutathione (GSSG)

Flavin Adenine Dinucleotide (FAD)

Flavin Mononucleotide (FMN)

Participation in Catalase and Superoxide (B77818) Dismutase Functions

Catalase: While the primary dismutase activity of heme-dependent catalases does not directly require NADP(H) as a substrate, NADPH plays a significant protective role. nih.gov Bound NADPH shields catalase from oxidative damage by its substrate, hydrogen peroxide (H2O2), by facilitating the regeneration of the active ferricatalase form. nih.gov, nih.gov, researchgate.net, e-century.us, pnas.org NADPH can prevent and reverse the formation of Compound II, an inactive state of catalase that arises from exposure to H2O2. nih.gov, researchgate.net, e-century.us This protective function is observed even at low NADPH concentrations, suggesting its physiological relevance in vivo. nih.gov, researchgate.net Additionally, certain catalases exhibit an NAD(P)H-dependent activity for reducing tellurite (B1196480) ions, indicating a broader substrate range for the enzyme in the presence of this cofactor. nih.gov Mammalian catalases, such as bovine liver catalase, demonstrate a higher affinity for NADPH compared to fungal counterparts and are more susceptible to inactivation by H2O2, highlighting variations in NADPH interaction and protective mechanisms across species. e-century.us

Superoxide Dismutase (SOD): Copper-zinc superoxide dismutase (Sod1) is a key enzyme in detoxifying superoxide radicals (O2•−) into hydrogen peroxide (H2O2) and oxygen. pnas.org, biorxiv.org, nih.gov Interestingly, Sod1-derived H2O2 contributes to antioxidant defense by stimulating NADPH production. pnas.org, biorxiv.org This occurs through the oxidative inactivation of glyceraldehyde phosphate dehydrogenase (GAPDH), a glycolytic enzyme. GAPDH inactivation redirects carbohydrate flux towards the oxidative phase of the pentose phosphate pathway (oxPPP), thereby generating NADPH. pnas.org, biorxiv.org This mechanism allows Sod1 to integrate oxygen availability and regulate metabolic flux for adaptation to aerobic conditions. pnas.org Studies have shown that cellular SOD1 and NADP(H) homeostasis are crucial for tolerance to endoplasmic reticulum (ER) stress, with SOD1 deficiency leading to reduced cellular responses to ER stress, partly due to impaired NADPH generation. nih.gov

NADPH Oxidase (NOX) Family Enzymes and Their Functions

The NADPH oxidase (NOX) family comprises transmembrane enzymes dedicated to the generation of reactive oxygen species (ROS). nih.gov, physiology.org, ahajournals.org, acs.org, nih.gov These enzymes catalyze the transfer of electrons from NADPH across membranes to molecular oxygen, producing superoxide anions (O2•−) and subsequently hydrogen peroxide (H2O2). nih.gov The NOX family includes seven members (NOX1-NOX7), with NOX1, NOX2, NOX4, and NOX5 being particularly relevant in vascular biology. ahajournals.org, nih.gov Activation of NOX complexes typically involves regulatory subunits such as p22phox, p47phox, p67phox, and others, which facilitate the electron transfer from NADPH. nih.gov The specific ROS produced (superoxide or hydrogen peroxide) varies among NOX subtypes. nih.gov NOX enzymes play diverse physiological roles, including immune defense, cellular signaling, proliferation, and tissue development. nih.gov, physiology.org, ahajournals.org In pathological conditions, the hyperactivation of NOX enzymes contributes significantly to oxidative stress and associated diseases. nih.gov

Sirtuins as NAD(P)H-Dependent Enzymes

Sirtuins are a family of enzymes that play crucial roles in regulating cellular metabolism, stress responses, and aging. mdpi.com, pnas.org, nih.gov The primary catalytic mechanism of sirtuins involves the use of Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor, facilitating NAD+-dependent protein deacetylation and ADP-ribosylation reactions. wikipedia.org, mdpi.com, pnas.org, nih.gov, biorxiv.org In these reactions, NAD+ is consumed, yielding nicotinamide as a byproduct. nih.gov While the prompt refers to NAD(P)H-dependent activity, the established literature consistently identifies sirtuins as NAD+-dependent enzymes, with NAD+ being the essential cofactor for their catalytic functions. wikipedia.org, mdpi.com, pnas.org, nih.gov, biorxiv.org

Molecular Mechanisms of Enzyme-Coenzyme II Interaction

The interaction between enzymes and NADP(H) involves precise molecular recognition, often leading to conformational changes that are critical for catalysis and regulation.

Conformational Changes Induced by NADP(H) Binding

The binding of NADP(H) can induce significant conformational alterations in enzymes, influencing their activity and function. For instance, proton-translocating transhydrogenases (TH) couple hydride transfer between NAD(H) and NADP(H) with proton translocation across membranes, a process mediated by proton-gradient-induced conformational changes. nih.gov, acs.org, ebi.ac.uk, nih.gov In TH, the NADP(H)-binding domain exhibits conformational flexibility, adopting "open" or "closed" states of its binding loop. nih.gov, acs.org The closed conformation, characterized by close interactions between NADP(H) and specific amino acid residues, shields the nicotinamide moiety, potentially influencing hydride transfer. nih.gov, acs.org These distinct conformational states, influenced by factors like pH, are integral to the enzyme's mechanism. nih.gov In bovine liver catalase, the binding of NADPH stabilizes the enzyme against inactivation by H2O2, suggesting a role in maintaining an active conformation. nih.gov, researchgate.net, e-century.us The interaction of NADP(H) with enzymes like dihydrofolate reductase (DHFR) can also involve a conformational selection mechanism, where the enzyme exists in an ensemble of conformations that bind the coenzyme. pnas.org

Specificity of NADP(H) Binding Sites in Enzymes

Enzymes exhibit remarkable specificity for either NAD+ or NADP+, a selectivity dictated by the unique amino acid residues within their coenzyme-binding pockets. wikipedia.org, frontiersin.org NADP+-dependent enzymes typically feature larger binding sites with positively charged or hydrogen bond-donating residues that interact with the phosphate group on the adenine ribose of NADP+. wikipedia.org, frontiersin.org In contrast, NAD+-dependent enzymes often possess negatively charged amino acids that create electrostatic repulsion towards NADP+ and form hydrogen bonds with the 2′-OH and 3′-OH groups of the adenine ribose. frontiersin.org The 2'-phosphate group, unique to NADP(H), is a primary determinant of specificity, interacting with specific residues to ensure correct binding. pdx.edu, unizar.es For example, in ferredoxin-NADP+ reductase (FNR), conserved residues like Thr-155, Thr-157, and Ala-160 interact with the 2'-phosphate, a feature absent in NAD+-dependent enzymes. unizar.es Similarly, in Baeyer-Villiger monooxygenases, basic residues such as lysine (B10760008) often interact with the 2'-phosphate, enhancing binding affinity and specificity for NADPH. researchgate.net Residues like glutamine (Q60) and tyrosine (Y21) in the nitrile-oxidoreductase QueF are also critical for NADPH specificity, interacting with the 2'-phosphate and ribose. pdx.edu The Rossmann fold is a common structural motif recognized for its role in coenzyme binding. frontiersin.org


Compound List

  • Nicotinamide Adenine Dinucleotide Phosphate (NADP)
  • Nicotinamide Adenine Dinucleotide (NAD)
  • Nicotinamide Adenine Dinucleotide Phosphate+ (NADP+)
  • Nicotinamide Adenine Dinucleotide Phosphate Hydride (NADPH)
  • Nicotinamide Adenine Dinucleotide+ (NAD+)
  • Nicotinamide Adenine Dinucleotide Hydride (NADH)
  • Hydrogen Peroxide (H2O2)
  • Superoxide Anion (O2•−)
  • Nitric Oxide (NO)
  • L-arginine
  • Flavin Adenine Dinucleotide (FAD)
  • Flavin Mononucleotide (FMN)
  • Calmodulin
  • Tetrahydrobiopterin (BH4)
  • Nicotinamide (NAM)
  • 2′-O-acetyl-ADP-ribose (2′-AADPR)
  • Tellurite ion (TeO3 2−)
  • Tellurium (Te°)
  • Glyceraldehyde phosphate dehydrogenase (GAPDH)
  • Nicotinamide phosphoribosyltransferase (NAMPT)
  • Regulation of Nicotinamide Adenine Dinucleotide Phosphate Homeostasis and Function

    Cellular Mechanisms of NADP(H) Level Regulation

    The cellular concentration of NADP(H) is meticulously controlled to meet the metabolic demands of the cell. This regulation occurs at multiple levels, from the synthesis of the molecule itself to the expression and activity of the enzymes that produce and consume it.

    Transcriptional and Translational Control of Biosynthetic and Utilizing Enzymes

    The expression of genes encoding enzymes involved in NADP(H) biosynthesis and utilization is a key regulatory point. This control ensures that the cellular machinery can adapt to changing metabolic needs.

    Transcriptional Regulation:

    Transcription factors play a pivotal role in modulating the expression of genes related to NADP(H) metabolism. For instance, Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1, are known to upregulate the expression of genes involved in fatty acid and cholesterol synthesis, processes that are heavily reliant on NADPH. mdpi.com Similarly, Peroxisome Proliferator-Activated Receptors (PPARs) can influence the expression of genes encoding NADPH-producing enzymes. mdpi.com

    In the context of the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH, transcription factors such as NRF2 (Nuclear factor erythroid 2-related factor 2) can be activated in response to cellular stress, leading to increased expression of PPP enzymes to boost NADPH production for antioxidant defense. The compartmentalized synthesis of NAD+, a precursor to NADP+, is also under transcriptional control, with different isoforms of nicotinamide (B372718) mononucleotide adenylyltransferases (NMNATs) being expressed in distinct subcellular locations (nucleus, cytosol, and mitochondria), thereby influencing localized NADP(H) pools. tdl.orgnih.gov

    Translational Control:

    Regulation also occurs at the level of protein synthesis. Translational control allows for a more rapid response to cellular signals compared to transcriptional regulation. While specific examples of translational control for the broad spectrum of NADP(H) utilizing enzymes are diverse and complex, global translational regulation mechanisms can impact their synthesis. For example, under conditions of cellular stress, general protein synthesis may be downregulated to conserve energy, which would affect the levels of all enzymes, including those involved in NADP(H) metabolism. Conversely, specific signaling pathways can enhance the translation of particular mRNAs. For instance, signaling cascades initiated by growth factors can promote the synthesis of proteins required for cell growth and proliferation, many of which are NADPH-dependent. bohrium.com

    Environmental and Energy-Dependent Regulatory Mechanisms

    Cells must constantly adapt to their environment and their internal energy status. Consequently, the regulation of NADP(H) levels is intricately linked to environmental cues and the cell's energy balance.

    Environmental Factors:

    Exposure to various environmental stressors can significantly impact NADP(H) homeostasis. Oxidative stress, for example, is a potent inducer of NADPH production. mdpi.com The increased demand for NADPH to fuel antioxidant systems, such as the glutathione (B108866) and thioredoxin pathways, triggers an upregulation of NADPH-producing enzymes. This adaptive response is crucial for cell survival under conditions of high reactive oxygen species (ROS) levels. Conversely, certain environmental toxins or nutrient deprivation can impair NADPH production, leading to increased oxidative stress and cellular damage. Hypoxia, or low oxygen availability, can also influence NADP(H) levels by altering metabolic pathways. mdpi.com

    Cellular Energy Status:

    The energy state of the cell, often reflected in the ratio of ATP to ADP and AMP, plays a crucial role in regulating NADP(H) metabolism. High levels of ATP, indicating an energy-replete state, can allosterically inhibit enzymes in catabolic pathways that produce reducing equivalents, while promoting anabolic pathways that consume NADPH. nih.gov For example, the activity of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, is modulated by ATP levels. nih.gov This intricate connection ensures that the production of NADPH for biosynthesis is coordinated with the availability of cellular energy.

    Allosteric Regulation of NADP(H)-Dependent Enzymes

    Allosteric regulation provides a rapid and reversible mechanism for controlling the activity of enzymes that utilize NADP(H). This involves the binding of effector molecules to a site on the enzyme distinct from the active site, leading to a conformational change that either activates or inhibits the enzyme.

    A prime example of an allosterically regulated NADP(H)-dependent enzyme is NADP+-dependent malic enzyme 1 (ME1) , which catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749), producing NADPH. A novel small-molecule inhibitor, AS1134900, has been identified that binds to an allosteric site on ME1, leading to uncompetitive inhibition with respect to both NADP+ and malate. acs.orgacs.orgnih.gov This means the inhibitor binds to the enzyme-substrate complex.

    Another key regulated enzyme is NADP+-dependent isocitrate dehydrogenase (IDH) , which is involved in the citric acid cycle and is a significant source of NADPH. Human NAD-dependent IDH3 is allosterically regulated by a number of metabolites. It is positively regulated by citrate and ADP, and negatively regulated by NADH. nih.gov ATP can act as both an activator at low concentrations and an inhibitor at high concentrations. nih.gov

    EnzymeAllosteric ActivatorsAllosteric Inhibitors
    NADP+-dependent Malic Enzyme 1 (ME1) -AS1134900
    NADP+-dependent Isocitrate Dehydrogenase (IDH) Citrate, ADP, ATP (low concentrations)NADH, ATP (high concentrations)

    Post-Translational Modifications Affecting NADP(H) Interactions

    Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and represent another layer of regulation for NADP(H)-dependent enzymes. These modifications can alter an enzyme's activity, stability, or its interaction with coenzymes like NADP+.

    Phosphorylation:

    Phosphorylation, the addition of a phosphate group, is a common PTM that can regulate enzyme activity. While the direct effect of phosphorylation on the NADP+ binding site of many enzymes is an area of ongoing research, it is known to influence the activity of key metabolic enzymes. For instance, phosphorylation can modulate the activity of enzymes in signaling pathways that, in turn, affect the expression or activity of NADP(H)-related enzymes. Studies have shown that phosphorylation events within a certain proximity (e.g., 12Å) of a small molecule-binding site are likely to alter binding affinity. nih.govresearchgate.net

    Acetylation:

    Acetylation, the addition of an acetyl group to lysine (B10760008) residues, has emerged as a significant regulatory mechanism for metabolic enzymes. The activity of glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme of the pentose phosphate pathway, is regulated by acetylation. The balance between acetylation by lysine acetyltransferase (KAT9), which inhibits G6PD activity, and deacetylation by SIRT2, which reactivates it, controls the flux through the PPP and thus the production of NADPH. mdpi.com This is crucial for maintaining redox homeostasis, especially in cancer cells under oxidative stress. mdpi.com Similarly, deacetylation of Rac1, a component of the NADPH oxidase complex, by SIRT1 can reduce its activity and subsequent ROS production. researchgate.net

    ModificationTarget Enzyme (Example)Effect on NADP(H) Interaction/Metabolism
    Phosphorylation Various enzymesCan indirectly influence NADP(H) levels by modulating signaling pathways or directly alter enzyme conformation and coenzyme binding. nih.gov
    Acetylation Glucose-6-Phosphate Dehydrogenase (G6PD)Acetylation by KAT9 inhibits activity, reducing NADPH production. Deacetylation by SIRT2 reactivates the enzyme. mdpi.com
    Acetylation Rac1 (of NADPH oxidase)Deacetylation by SIRT1 reduces the interaction of Rac1 with other components of the complex, inhibiting NADPH oxidase activity. researchgate.net

    Role in Cellular Redox Homeostasis and Antioxidant Defense Systems

    One of the most critical functions of coenzyme II, specifically its reduced form NADPH, is to provide the reducing power for antioxidant defense systems, thereby maintaining cellular redox homeostasis.

    Mitigation of Oxidative Stress through NADPH Supply

    NADPH is the primary source of reducing equivalents for the regeneration of key antioxidant molecules, namely glutathione and thioredoxin. These systems are essential for detoxifying reactive oxygen species (ROS) and repairing oxidative damage.

    The Glutathione System:

    The glutathione system is a major cellular antioxidant defense mechanism. Glutathione reductase, an NADPH-dependent enzyme, catalyzes the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH). quora.comtaylorandfrancis.comwikipedia.org GSH can then be used by glutathione peroxidases to neutralize harmful ROS like hydrogen peroxide, converting them to water. quora.comtaylorandfrancis.com The continuous supply of NADPH is therefore essential for maintaining a high GSH/GSSG ratio, which is a key indicator of a healthy cellular redox state. nih.gov

    The Thioredoxin System:

    The thioredoxin system is another critical antioxidant pathway that relies on NADPH. Thioredoxin reductase, a selenoprotein, uses NADPH to reduce oxidized thioredoxin (Trx). nih.govresearchgate.netmdpi.com Reduced thioredoxin, in turn, can reduce a wide range of proteins, including peroxiredoxins, which are enzymes that detoxify peroxides. nih.govfrontiersin.org This system is involved in not only antioxidant defense but also in redox signaling by modulating the activity of various transcription factors and other proteins. researchgate.netmdpi.com

    The interconnectedness of NADPH with the glutathione and thioredoxin systems underscores its central role in protecting cells from the damaging effects of oxidative stress. cell.comnih.gov

    Contribution to Reactive Oxygen Species (ROS) Generation

    While NADPH is a key player in antioxidant defense systems, it is also a primary substrate for enzymes that intentionally generate Reactive Oxygen Species (ROS). wikipedia.orgnih.gov This paradoxical role highlights the importance of tightly controlled ROS production for normal physiological functions. The primary enzymatic sources of NADPH-dependent ROS are the NADPH oxidases (NOX). mdpi.comnih.gov

    The NOX family of enzymes catalyzes the transfer of an electron from NADPH to molecular oxygen (O₂), resulting in the formation of superoxide (B77818) (O₂•−), a primary ROS. nih.govresearchgate.net This process can be summarized by the following reaction:

    NADPH + 2O₂ → NADP⁺ + 2O₂•− + H⁺

    From superoxide, other ROS can be generated, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase or spontaneous dismutation. wikipedia.org

    There are seven identified isoforms of the NOX catalytic subunit in humans: NOX1, NOX2 (also known as gp91phox), NOX3, NOX4, NOX5, and the dual oxidases DUOX1 and DUOX2. mdpi.comnih.gov These isoforms exhibit tissue-specific expression and are regulated by distinct mechanisms, leading to a variety of biological outcomes. For instance, NOX2 is a crucial component of the immune response in phagocytic cells, where the "respiratory burst" of ROS is used to destroy pathogens. wikipedia.orgmdpi.com In contrast, other NOX isoforms are involved in a range of signaling pathways that regulate processes such as cell growth, differentiation, and gene expression. mdpi.comnih.gov

    The activation and regulation of NOX enzymes are complex and involve various subunits and signaling molecules. For example, the activation of NOX1 and NOX2 is dependent on the association with the p22phox subunit and the recruitment of cytosolic regulatory subunits. nih.gov In contrast, NOX5 and the DUOX enzymes are directly activated by calcium. nih.gov The table below summarizes the primary ROS produced by different NOX isoforms.

    NOX IsoformPrimary ROS ProducedKey Functions
    NOX1Superoxide (O₂•−)Cell signaling, proliferation
    NOX2Superoxide (O₂•−)Phagocytic host defense
    NOX3Superoxide (O₂•−)Inner ear balance
    NOX4Hydrogen Peroxide (H₂O₂)Oxygen sensing, angiogenesis
    NOX5Superoxide (O₂•−)Calcium-dependent signaling
    DUOX1/2Hydrogen Peroxide (H₂O₂)Thyroid hormone synthesis

    This table provides a simplified overview of the primary ROS produced by different NOX isoforms and some of their key functions.

    The controlled production of ROS by NADPH oxidases serves as a critical signaling mechanism in various physiological contexts. However, the dysregulation of NOX activity can lead to excessive ROS production, contributing to oxidative stress and the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. wikipedia.orgmdpi.com

    Interplay with Reactive Nitrogen Species (RNS) Homeostasis

    The homeostasis of Reactive Nitrogen Species (RNS), most notably nitric oxide (NO•), is intrinsically linked to the availability of NADPH. Nitric oxide synthases (NOS), the enzymes responsible for NO• production, are dependent on NADPH as a cofactor. nih.govwikipedia.org There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

    L-arginine + 1.5 NADPH + 2O₂ → L-citrulline + 1.5 NADP⁺ + NO• + 2H₂O

    The interplay between NADPH-dependent ROS and RNS generation is particularly evident in the vasculature. Under normal physiological conditions, eNOS produces NO•, which is a potent vasodilator and plays a crucial role in maintaining vascular health. However, in situations of increased oxidative stress, often driven by the overactivation of NADPH oxidases, eNOS can become "uncoupled." nih.gov

    EnzymeNADPH RequirementProductPhysiological Significance
    Endothelial Nitric Oxide Synthase (eNOS)Essential CofactorNitric Oxide (NO•)Vasodilation, inhibition of platelet aggregation
    Neuronal Nitric Oxide Synthase (nNOS)Essential CofactorNitric Oxide (NO•)Neurotransmission
    Inducible Nitric Oxide Synthase (iNOS)Essential CofactorNitric Oxide (NO•)Immune response

    This table highlights the central role of NADPH as a cofactor for the different isoforms of nitric oxide synthase and their primary products and functions.

    NADP(H) as a Modulator of Cellular Signaling and Gene Expression

    Beyond its well-established roles in metabolism and redox balance, the NADP(H) pool is emerging as a critical modulator of cellular signaling and gene expression. Its influence extends to the regulation of fundamental biological processes, including circadian rhythms and the epigenetic landscape of the cell.

    Regulation of Circadian Rhythms

    The circadian clock is an endogenous timekeeping mechanism that orchestrates daily rhythms in physiology and behavior. e-jsm.org A growing body of evidence indicates a bidirectional relationship between the cellular NAD(P)H pool and the core molecular clock machinery. e-jsm.orgyoutube.com The levels of NAD+, the precursor for NADP+, exhibit robust circadian oscillations in various tissues. e-jsm.orgnih.gov These oscillations are driven by the rhythmic expression of key enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). youtube.com

    In turn, the oscillating levels of NAD+ influence the activity of NAD+-dependent enzymes that directly interact with and modify core clock proteins. A primary example is the sirtuin family of protein deacetylases, particularly SIRT1. e-jsm.org SIRT1 utilizes NAD+ as a substrate to deacetylate and thereby regulate the activity of key circadian transcription factors, including BMAL1 and PER2. e-jsm.orgnih.gov This feedback loop, where the clock controls NAD+ availability and NAD+ levels regulate clock protein function, is crucial for maintaining the robustness and proper phasing of circadian rhythms. youtube.com

    Disruptions in this intricate relationship are associated with the dampening of circadian rhythms observed during aging and in various metabolic diseases. nih.govyoutube.com Studies in aged mice have shown that restoring NAD+ levels through supplementation with precursors like nicotinamide riboside (NR) can restore youthful amplitudes of circadian gene expression and improve rhythmic physiological processes. nih.govyoutube.com This suggests that maintaining proper NAD(P)H homeostasis is essential for robust circadian function.

    Influence on Epigenetic Status and Transcription

    Recent research has unveiled a direct and metabolism-independent role for NADPH in the regulation of the cellular epigenetic state and transcriptional activity. nih.gov Epigenetic modifications, such as histone acetylation and DNA methylation, are critical for controlling gene expression without altering the underlying DNA sequence. wikipedia.orgwikipedia.org

    A key finding is that NADPH can act as an endogenous inhibitor of histone deacetylase 3 (HDAC3). nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. wikipedia.org Mechanistically, NADPH has been shown to directly bind to HDAC3 and disrupt its interaction with its co-repressor complex, Ncor, thereby impairing HDAC3's deacetylase activity. nih.gov Consequently, a reduction in cellular NADPH levels can lead to increased HDAC3 activity, resulting in global histone hypoacetylation and a general repression of transcription. nih.gov This effect can be reversed by either supplementing with exogenous NADPH or by inhibiting HDAC3. nih.gov

    The influence of the NAD(P)+ pool also extends to DNA methylation, another fundamental epigenetic mark that typically represses gene transcription when it occurs in promoter regions. wikipedia.orgnih.govnih.gov NAD+ is the sole substrate for Poly(ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in DNA repair and chromatin remodeling. nih.gov The activity of PARP1 has been shown to influence the function of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell division. nih.gov Specifically, NAD+-dependent PARP1 activity can lead to the inhibition of DNMT1, resulting in demethylation and transcriptional activation of certain genes. nih.govnih.gov

    These findings indicate that the cellular NAD(P)H pool is not merely a collection of metabolic cofactors but also acts as a sensor of the cell's metabolic state that can directly influence the epigenetic landscape and, consequently, the transcriptional program of the cell.

    Evolutionary and Comparative Biochemistry of Nicotinamide Adenine Dinucleotide Phosphate

    Universal Conservation and Ancient Origins of Nicotinamide (B372718) Coenzymes

    Nicotinamide coenzymes, including NAD+ and its phosphorylated counterpart, NADP+, are universally conserved across all domains of life: Archaea, Bacteria, and Eukarya. This widespread distribution strongly suggests their presence in the Last Universal Common Ancestor (LUCA). nih.gov The core functions of these molecules as carriers of reducing equivalents are central to a vast number of metabolic reactions, from energy metabolism to biosynthesis. nih.govnih.gov

    The enzyme responsible for the synthesis of NADP+ from NAD+, NAD+ kinase (NADK), is also evolutionarily conserved across all three domains of life, further supporting the ancient origin of NADP+. researchgate.netsemanticscholar.org Phylogenetic analyses of NADK genes indicate that they possess a strong phylogenetic signal, with gene duplication events associated with major evolutionary transitions, such as the acquisition of mitochondria in eukaryotes. nih.gov The presence of NAD(P)H is inferred to have been a feature of LUCA, highlighting its fundamental role from the earliest stages of cellular evolution. nih.gov

    Hypotheses on Prebiotic Formation and Role in Early Metabolic Networks

    The emergence of nicotinamide coenzymes is a critical question in understanding the origins of life. Research has demonstrated plausible prebiotic pathways for the synthesis of NAD+. These pathways suggest that NAD+ could have formed non-enzymatically from simple organic molecules under conditions thought to be present on the early Earth. nih.govresearchgate.net One proposed pathway begins with ammonia, cyanoacetaldehyde, and prop-2-ynal, which can yield nicotinamide riboside in situ. nih.govresearchgate.net Subsequent regioselective phosphorylation and the involvement of light-activated adenosine monophosphate derivatives could then lead to the formation of NAD+. nih.gov

    While direct prebiotic synthesis pathways for NADP+ are less explicitly detailed, the demonstrated formation of NAD+ under prebiotic conditions provides a strong foundation for its subsequent phosphorylation. The phosphorylation of NAD+ to NADP+ is a relatively simple chemical step, and the presence of phosphate (B84403) sources on the early Earth makes this a plausible event. It is hypothesized that in the RNA World, ribozymes could have utilized cofactors like NAD+ or its simpler analogs to catalyze redox reactions. researchgate.net The abiotic synthesis of phosphorylated nicotinamide ribose further supports the potential for the emergence of such coenzymes in a prebiotic environment. nih.gov

    Geochemical settings such as shallow-sea alkaline hydrothermal vents are considered favorable environments for prebiotic chemistry. oceaniron.orgnasa.gov These locations could have provided the necessary chemical gradients, energy sources, and raw materials to facilitate the synthesis of complex organic molecules like NAD+ and its phosphorylated derivatives. oceaniron.orgnasa.gov The presence of these coenzymes in early metabolic networks would have been a crucial step in the development of more complex life forms.

    Coenzyme-Protein Interactions and Evolutionary Temporality

    The interaction between coenzymes and proteins is a cornerstone of enzymatic catalysis. The evolution of these interactions provides insights into the development of modern enzymes. The Rossmann fold, a structural motif found in proteins that bind nucleotides like NAD+ and NADP+, is one of the most common and widely distributed super-secondary structures. wikipedia.orgscience.co.il This fold is composed of alternating beta strands and alpha helices and is believed to be an ancient structure. wikipedia.orgnih.gov

    Studies analyzing the amino acid composition of coenzyme binding sites have revealed evolutionary trends. The binding sites of ancient coenzymes, including NAD(P)+, show an enrichment of "early" amino acids, which are thought to have been more abundant on the prebiotic Earth. This suggests that the fundamental interactions between these coenzymes and simple peptides could have been established before the evolution of the full set of 20 canonical amino acids.

    The NAD(P)-binding Rossmann fold contains a conserved glycine-rich sequence motif. nih.gov In NADP+ binding sites, a specific consensus sequence often differs from that of NAD+ binding sites, with a key residue difference influencing coenzyme specificity. proteopedia.org The evolution of NAD(P)-dependent enzymes appears to have followed both divergent and convergent pathways, indicating a complex history of adaptation and functional refinement. nih.gov

    The interactions between ancient coenzymes and early amino acids in binding sites often rely more on the protein backbone than the amino acid side chains. This observation supports the hypothesis that the earliest functional peptides may have interacted with coenzymes primarily through their backbone atoms. The ability of peptides composed solely of early amino acids to bind to ancient coenzymes like NAD+ further strengthens the idea that functional peptide-coenzyme complexes could have existed before the advent of modern, complex proteins.

    The evolution of dinucleotide binding domains is thought to have occurred through the duplication of genes encoding smaller mononucleotide binding domains. nih.gov However, the two halves of the resulting dinucleotide binding domain appear to be evolutionarily uncorrelated, suggesting a complex evolutionary trajectory. nih.gov

    Diversity of Nicotinamide Coenzyme Biosynthesis Pathways Across Domains of Life

    The biosynthesis of NAD+ and its subsequent conversion to NADP+ is essential for all life, yet the specific pathways for NAD+ synthesis vary across the three domains. Two primary routes for de novo NAD+ synthesis exist: the kynurenine pathway, which starts from tryptophan, and the aspartate pathway. nih.gov Additionally, salvage pathways recycle nicotinamide and related compounds to produce NAD+. nih.govwikipedia.org The final step in NADP+ synthesis, the phosphorylation of NAD+, is catalyzed by NAD+ kinase (NADK). researchgate.netsemanticscholar.org

    Domain De Novo NAD+ Pathway(s) Salvage Pathway(s) Key Features of NADP+ Synthesis
    Archaea Primarily Aspartate Pathway Present Possess Poly(P)/ATP-NADKs. nih.gov
    Bacteria Aspartate and/or Kynurenine Pathways (variable) Present and diverse Exhibit both Poly(P)/ATP-NADKs (Gram-positive) and ATP-specific NADKs (Gram-negative). nih.gov
    Eukarya Kynurenine Pathway (ancestral); Aspartate Pathway in photosynthetic lineages Present Primarily use ATP-specific NADKs. nih.gov Eukaryotic NADK evolution is marked by gene duplications, leading to distinct cytosolic and mitochondrial forms. nih.gov

    In Eukarya, the kynurenine pathway is considered ancestral, while the aspartate pathway was likely acquired through endosymbiotic gene transfer from the cyanobacterial ancestor of chloroplasts. nih.gov The evolution of NADK in eukaryotes has been episodic, with significant gene duplication events. nih.govfigshare.comscispace.com This has led to the development of distinct NADK enzymes localized to different cellular compartments, such as the cytosol and mitochondria, allowing for the independent regulation of NADP(H) pools in different parts of the cell. nih.govsemanticscholar.org

    Advanced Research Methodologies for Nicotinamide Adenine Dinucleotide Phosphate Studies

    Advanced Spectroscopic and Chromatographic Techniques for Coenzyme II Analysis

    Precise quantification of NADP+ and NADPH in biological samples requires sophisticated analytical techniques that can separate these closely related molecules and detect them with high sensitivity and specificity.

    High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

    HPLC is a cornerstone technique for separating and quantifying NADP+ and NADPH. Various detection systems enhance its utility.

    UV-Vis Detection: NADP+ and NADPH can be separated using reversed-phase HPLC, with detection typically occurring at 260 nm due to their adenine (B156593) and nicotinamide (B372718) moieties creative-proteomics.com. Some methods employ specific mobile phases, such as a phosphate (B84403) buffer (pH 6.0) with methanol (B129727) gradient elution, allowing for separation with retention times around 8.2 minutes for NADP+ and 9.5 minutes for NADPH creative-proteomics.com. Detection limits can be as low as 0.05 μM creative-proteomics.com.

    Fluorescence Detection: Both NADH and NADPH exhibit intrinsic fluorescence when excited at 340 nm, with emission maxima around 460 nm boku.ac.at. This property can be leveraged for sensitive detection of the reduced forms boku.ac.atnih.gov. For NADP+, a common approach involves a chemical derivatization step. For instance, reaction with cyanide under alkaline conditions forms a stable fluorescent product (NADP-CN), which is then fluorimetrically detectable boku.ac.atnih.gov. This method, however, can be time-consuming and may not be suitable for all biological matrices boku.ac.at. Alternative fluorescence-based assays utilize specific protein binders that enhance NADPH fluorescence upon binding, allowing for rapid detection researchgate.netnih.gov.

    Combined HPLC Methods: Some advanced HPLC systems can simultaneously analyze NAD+, NADH, NADP+, and NADPH in a single run. One such method utilizes isocratic elution on an ODS column with a sodium phosphate/citrate buffer (pH 6.8) at 40°C, achieving complete separation within 13 minutes using UV detection jst.go.jptandfonline.comtandfonline.com. Another approach combines enzymatic assays with fluorimetric determination, where total NADP is measured after reducing NADP+ to NADPH, and NADPH is measured separately without enzymatic conversion researchgate.net.

    Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Approaches

    LC-MS/MS offers superior sensitivity, specificity, and the ability to use internal standards, making it a powerful tool for NADP+/NADPH quantification.

    Quantification and Specificity: LC-MS/MS can differentiate NADP+ (molecular weight 743.41 Da) and NADPH (molecular weight 745.42 Da) based on their mass-to-charge ratios, often employing Multiple Reaction Monitoring (MRM) for precise quantification creative-proteomics.com. This technique is highly selective, accurate, and sensitive, with detection limits reaching 0.02 μM creative-proteomics.com.

    Metabolite Extraction and Stability: A critical aspect of LC-MS/MS analysis is sample preparation, as NADP+ and NADPH are prone to degradation and interconversion. Extraction protocols using mixtures like 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid have been shown to minimize interconversion and improve recoveries researchgate.netnih.govnih.gov. The pH of the extraction solvent significantly impacts NADPH stability, with higher pH values (above 7.5) promoting greater stability boku.ac.at.

    Internal Standardization: The use of isotopically labeled internal standards (e.g., ¹³C-NADP⁺, D₄-NADPH) is crucial for correcting variations during sample preparation and measurement, ensuring high precision and reproducibility (CV < 5%) creative-proteomics.comnih.gov.

    Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC coupled with MS/MS is particularly effective for separating polar metabolites like NAD(P)(H), offering advantages over traditional reversed-phase chromatography without requiring ion-pairing agents mdpi.commdpi.com.

    Electrochemical Detection Methods

    Electrochemical detection methods offer a sensitive and cost-effective alternative for NADP+/NADPH analysis, often employed in biosensor development.

    Enzyme-Based Biosensors: Electrochemical biosensors can be designed to specifically detect NAD(P)H. These typically involve immobilizing enzymes that utilize or produce NAD(P)H onto an electrode surface. The enzymatic reaction leads to a change in electrochemical signal (e.g., current) proportional to the analyte concentration antibodiesinc.com.

    Direct Electrochemical Detection: While less common for NADP+ itself, electrochemical methods can directly detect NADPH through its redox activity. Research has explored various electrode modifications and operating conditions to enhance sensitivity and selectivity for NAD(P)H detection in biological samples antibodiesinc.com.

    Genetic Tools for Monitoring NAD(P)H Dynamics and Subcellular Localization

    Genetically encoded fluorescent biosensors provide powerful, non-invasive tools for real-time monitoring of NAD(P)H levels and their spatial distribution within living cells.

    Application of Genetically Encoded Fluorescent Biosensors

    These biosensors are typically engineered proteins fused to fluorescent proteins, designed to change their fluorescence properties (intensity or ratio) upon binding to NAD(P)H.

    NADPH Sensors (iNap, FOCS-NADPH, mBFP): Several genetically encoded fluorescent indicators for NADPH have been developed, such as the iNap sensors, which are ratiometric, pH-resistant, and offer a wide dynamic range springernature.comresearchgate.net. FOCS-NADPH, based on fluorogenic rhodamines, demonstrates rapid and reversible responses to NADPH, allowing real-time monitoring of cytosolic NADPH fluctuations acs.org. The metagenome-derived blue fluorescent protein (mBFP) specifically binds to NADPH, enhancing its intrinsic fluorescence up to 10-fold, enabling visualization of NADPH levels in living cells and bacteria researchgate.netnih.govfrontiersin.org.

    Monitoring Dynamics and Localization: These biosensors allow researchers to track dynamic changes in NAD(P)H levels in response to various cellular stimuli, such as oxidative stress or metabolic perturbations springernature.comresearchgate.netacs.org. They can also be targeted to specific subcellular compartments (e.g., mitochondria) to study localized NAD(P)H pools and their regulation springernature.comresearchgate.net. The development of sensors with varying affinities further enhances their utility across different cell types and organelles researchgate.net.

    Computational Modeling and Simulation of this compound-Dependent Enzymatic Reactions

    Computational methods, including Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics (MD) simulations, provide atomic-level insights into the mechanisms of enzymes that utilize NADP+/NADPH.

    QM/MM Studies: These hybrid methods combine the accuracy of quantum mechanics for the reactive centers with the efficiency of molecular mechanics for the surrounding protein and solvent. QM/MM has been instrumental in elucidating the catalytic mechanisms of NADP+-dependent enzymes, such as isocitrate dehydrogenase osti.govacs.orgresearchgate.netnih.gov. These studies help identify key catalytic steps, transition states, and the roles of specific amino acid residues and cofactors (like Mg²⁺) in lowering activation barriers researchgate.netnih.govnih.gov. For example, QM/MM calculations have revealed the detailed steps of NADP+ reduction by isocitrate dehydrogenase, including the rate-limiting β-decarboxylation step and the influence of specific residues on catalytic efficiency researchgate.net.

    Molecular Dynamics (MD) Simulations: MD simulations track the atomic movements of a system over time, providing insights into protein flexibility, cofactor binding/release dynamics, and conformational changes during enzymatic reactions. MD has been used to study the binding of NADP+ to enzymes like NADPH-cytochrome P450 reductase (CPR), revealing alternative binding poses and the energy barriers associated with cofactor dissociation acs.org. Simulations have also explored how cofactor oxidation states affect enzyme dynamics, such as the interdomain cleft conformations in YqhD oxidoreductase, influencing cofactor binding affinity and release mdpi.com. Furthermore, MD simulations have been employed to assess the stability of enzyme-cofactor complexes, such as NADP+ with G6PD::6PGL from Giardia lamblia, confirming that cofactor presence enhances enzyme stability mdpi.com.

    Compound Name Table

    Common Name / AbbreviationFull Chemical Name
    This compoundNicotinamide Adenine Dinucleotide Phosphate
    NADP+Nicotinamide Adenine Dinucleotide Phosphate
    NADPHNicotinamide Adenine Dinucleotide Phosphate, Reduced
    NAD(P)HNicotinamide Adenine Dinucleotide Phosphate (Reduced or Oxidized)
    NAD+Nicotinamide Adenine Dinucleotide
    NADHNicotinamide Adenine Dinucleotide, Reduced
    NAD(H)Nicotinamide Adenine Dinucleotide (Reduced or Oxidized)
    G6PDGlucose-6-phosphate dehydrogenase
    FNRFerredoxin-NADP+ reductase
    CPRNADPH-cytochrome P450 reductase
    mBFPMetagenome-derived blue fluorescent protein
    iNap sensorsIndicators for NADPH
    FOCS-NADPHFluorogenic rhodamine-based chemigenetic biosensor for NADPH
    QM/MMQuantum Mechanics/Molecular Mechanics
    MDMolecular Dynamics
    HPLCHigh-Performance Liquid Chromatography
    LC-MS/MSLiquid Chromatography-Mass Spectrometry/Mass Spectrometry
    HILICHydrophilic Interaction Liquid Chromatography
    UV-VisUltraviolet-Visible
    FLDFluorescence Detector
    PDAPhotodiode Array
    MRMMultiple Reaction Monitoring
    FRETFluorescence Resonance Energy Transfer
    G6PD::6PGLFused Glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase
    YqhDE. coli alcohol/aldehyde oxidoreductase
    nNOSNeuronal nitric oxide synthase
    HCT116 cellsHuman colorectal carcinoma cell line
    Pichia pastorisYeast species
    Human liver microsomes (HLMs)Human liver microsomes

    Synthetic Biology and Metabolic Engineering with Nicotinamide Adenine Dinucleotide Phosphate

    Strategies for Manipulating Intracellular NADP(H) Availability

    The intracellular pool of NADP(H) is a critical factor for the productivity of many biotechnological processes. Metabolic engineers have developed several strategies to increase the availability of NADPH, thereby driving flux towards desired biosynthetic pathways.

    A primary strategy to enhance intracellular NADPH levels is the overexpression of key enzymes involved in its regeneration. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH in most organisms. Overexpression of the genes encoding glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), the first two enzymes of the PPP, has been shown to increase NADPH supply. For instance, in Corynebacterium glutamicum, site-directed mutagenesis of the zwf gene (encoding G6PD) to relieve feedback inhibition led to a 151.8% increase in NADPH supply and a 28.3% increase in L-methionine production mdpi.com. Similarly, overexpression of G6PD in 3T3-L1 adipocytes resulted in a ~1.4-fold increase in its enzyme activity, stimulating lipogenesis nih.gov.

    Another significant source of cytosolic NADPH is the NADP+-dependent isocitrate dehydrogenase (IDH). Overexpression of IDH has been successfully employed to boost NADPH levels for the production of various compounds. In one study, the overexpression of NADP-specific glutamate dehydrogenase (gdhA) in E. coli led to the highest accumulation of bilirubin, indicating that NADPH supply was a limiting factor mdpi.com. In another example, the activities of G6PDH and NADP-ICDH were stimulated in Pseudomonas fluorescens under gallium-induced oxidative stress, demonstrating the cell's natural response to increase NADPH synthesis to counteract the stress nih.gov.

    The following table summarizes the effects of overexpressing key NADPH-producing enzymes on metabolite production.

    Engineered HostOverexpressed Enzyme(s)Target MetaboliteFold Increase in Metabolite ProductionReference
    Corynebacterium glutamicumzwf (mutant) and gndL-methionine1.64 mdpi.com
    Escherichia coligdhABilirubinSignificant enhancement mdpi.com
    Corynebacterium glutamicumfbpL-lysine~1.4 researchgate.net
    3T3-L1 adipocytesG6PDLipidsEnhanced accumulation nih.gov

    Maintaining a balanced supply of NADPH and its oxidized counterpart, NADP+, is crucial for sustaining metabolic function and maximizing product yields. An imbalance can lead to metabolic bottlenecks and reduced productivity. Transhydrogenases are key enzymes that catalyze the interconversion of NADH and NADPH, playing a vital role in balancing the cellular redox state.

    In Escherichia coli, two primary transhydrogenases exist: the membrane-bound, proton-translocating PntAB and the soluble, energy-independent UdhA (also known as SthA). These enzymes have divergent physiological roles; PntAB typically catalyzes the reduction of NADP+ by NADH, while UdhA often works in the reverse direction to reoxidize excess NADPH researchgate.net. Metabolic engineering of these transhydrogenases has been shown to be an effective strategy for modulating NADPH availability. For example, in E. coli, PntAB was identified as a major source of NADPH, contributing 35–45% of the total required for biosynthesis during aerobic growth on glucose researchgate.net. Overexpression of pntAB in Corynebacterium glutamicum has been shown to effectively increase the production of L-lysine asm.org. Conversely, UdhA is essential for growth under conditions of NADPH excess, such as growth on acetate researchgate.netnih.gov.

    The strategic expression or deletion of these transhydrogenases allows for the fine-tuning of the NADPH/NADP+ ratio to meet the specific demands of an engineered pathway. For instance, in a study on L-methionine production in C. glutamicum, heterologous expression of the pntAB gene increased NADPH supply by 89.2% and L-methionine production by 35.9% mdpi.com.

    Engineering Coenzyme Preference of Oxidoreductases for NADP(H)

    Many oxidoreductases, which are central to a vast number of metabolic pathways, exhibit a strict preference for either NADH or NADPH. This specificity can create a cofactor imbalance in engineered pathways. To address this, protein engineering techniques are employed to alter the coenzyme preference of these enzymes to match the availability of reducing equivalents in the host organism.

    Rational design and directed evolution are two powerful approaches for engineering the coenzyme specificity of oxidoreductases. Rational design involves making specific, knowledge-based mutations in the enzyme's active site to alter its interaction with the cofactor. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and the molecular determinants of coenzyme binding. Generally, NADP+-preferring enzymes have larger binding pockets with positively charged or hydrogen-bond-donating residues that interact with the phosphate group of NADP+ frontiersin.orgnih.gov. Conversely, NAD+-preferring enzymes often have negatively charged residues that repel the phosphate group of NADP+ frontiersin.orgnih.gov. A structure-guided, semi-rational strategy, exemplified by the CSR-SALAD (Cofactor Specificity Reversal – Structural Analysis and Library Design) web tool, has been developed to facilitate the reversal of coenzyme specificity frontiersin.orgnih.gov.

    Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then screening for mutants with the desired change in coenzyme preference. This approach does not require prior knowledge of the enzyme's structure or mechanism. For example, directed evolution has been used to switch the cofactor preference of a cyclohexanone monooxygenase from NADPH to NADH rcsb.org. In a study on an E. coli NADPH-auxotrophic strain, adaptive evolution led to mutations in the NAD+-dependent malic enzyme (MaeA) that switched its cofactor specificity to NADP+ asm.orgnih.govnih.gov.

    The following table provides examples of engineered oxidoreductases with altered coenzyme specificity.

    Original EnzymeHost OrganismEngineering ApproachChange in Coenzyme SpecificityFold Change in Specificity (kcat/KM)Reference
    Malic enzyme (MaeA)Escherichia coliAdaptive EvolutionNAD+ to NADP+Significant switch asm.orgnih.govnih.gov
    Dihydrolipoamide dehydrogenase (Lpd)Escherichia coliAdaptive EvolutionNAD+ to NADP+Enabled NADPH regeneration asm.orgnih.govnih.gov
    Xylitol dehydrogenase (XDH)Pichia stipitisProtein EngineeringNAD+ to NADP+Reversal of specificity nih.gov
    Glyoxylate reductasePyrococcus furiosusRational Design (CSR-SALAD)NADP+ to NAD+Inverted nih.gov
    Cinnamyl alcohol dehydrogenaseSaccharomyces cerevisiaeRational Design (CSR-SALAD)NADP+ to NAD+Inverted nih.gov
    Xylose reductaseCandida tenuisRational Design (CSR-SALAD)NADP+ to NAD+Inverted nih.gov

    A more targeted approach within rational design is "module swapping" or "binding pocket grafting," where the entire coenzyme-binding pocket from one enzyme is transplanted into another. This technique aims to confer the coenzyme specificity of the donor enzyme to the recipient. This has been demonstrated by swapping the binding site of a spermidine-binding protein onto a putrescine-binding protein, resulting in a switch in ligand specificity nih.gov. While this example involves substrate binding, the same principle can be applied to coenzyme binding pockets. By identifying the key residues that define the coenzyme-binding module, it is possible to engineer novel specificities. For instance, researchers have successfully redesigned the ancient and highly conserved glycine-rich loop in an oxidoreductase to switch its coenzyme binding from NAD to S-adenosyl methionine (SAM) oist.jp.

    Applications in Enhanced Metabolite Production and Biotransformation

    The ability to manipulate intracellular NADPH levels and engineer enzyme coenzyme preference has profound implications for various biotechnological applications, leading to enhanced production of a wide range of valuable metabolites and improved efficiency of biotransformation processes.

    A notable application is in the production of amino acids. For example, the biosynthesis of L-lysine in Corynebacterium glutamicum is highly dependent on NADPH availability, requiring 4 moles of NADPH per mole of L-lysine asm.org. By replacing the native NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase with an NADP+-dependent version from Streptococcus mutans, researchers were able to create an additional source of NADPH during glycolysis, leading to enhanced L-lysine production asm.org. In a separate study, a systems metabolic engineering approach that included dynamic regulation of the NADPH pool resulted in an L-lysine titer of 223.4 ± 6.5 g/L in fed-batch fermentation nih.gov.

    Another significant area of application is in the biotransformation of sugars. The conversion of xylose to xylitol, a valuable sugar substitute, is catalyzed by xylose reductase, an NADPH-dependent enzyme. In Candida tropicalis, disruption of the xylitol dehydrogenase gene, which consumes xylitol, led to a xylitol yield of 98% when glycerol was used as a cosubstrate for NADPH regeneration nih.gov. Furthermore, in recombinant Saccharomyces cerevisiae designed to ferment xylose to ethanol, a cofactor imbalance often occurs between the NADPH-preferring xylose reductase and the NAD+-dependent xylitol dehydrogenase, leading to xylitol accumulation. By engineering the xylitol dehydrogenase to be NADP+-dependent, researchers were able to reduce xylitol byproduct formation and increase ethanol production nih.govresearchgate.net.

    Redirection of Carbon Flux in Industrial Strains

    A primary strategy in metabolic engineering is to redirect the flow of carbon from central metabolism towards the synthesis of a desired product. The availability of NADPH is often a limiting factor in the efficiency of these engineered pathways. By increasing the intracellular supply of NADPH, metabolic fluxes can be shifted to favor the production of compounds that require this reducing power.

    One effective method to enhance NADPH availability is to engineer the glycolytic pathway. For instance, the native NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be replaced with a non-native NADP-dependent GAPDH (GapN). nih.gov This substitution creates a new route for NADPH generation directly within the central carbon metabolism. This approach has been successfully applied in Corynebacterium glutamicum for the production of L-lysine, an amino acid whose synthesis is heavily dependent on NADPH. By introducing the gapN gene from Streptococcus mutans, the engineered strain of C. glutamicum showed a significant increase in L-lysine production due to the enhanced supply of NADPH. nih.gov

    Another strategy involves manipulating the pentose phosphate pathway (PPP), which is a major source of NADPH in most organisms. nih.gov By overexpressing key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase, the carbon flux can be directed towards this pathway, leading to increased NADPH generation. This has been shown to improve the production of various NADPH-dependent products.

    The following table summarizes research findings on the redirection of carbon flux through NADP(H) engineering:

    Industrial StrainEngineering StrategyTarget ProductImprovement in Titer/Yield
    Corynebacterium glutamicumReplacement of native NAD-dependent GAPDH with NADP-dependent GapN from S. mutans. nih.govL-lysineSignificantly increased production. nih.gov
    Corynebacterium glutamicumRational protein design to alter the coenzyme specificity of native GAPDH from NAD to NADP. researchgate.netL-lysine~60% improvement in production. researchgate.net
    Saccharomyces cerevisiaeOverexpression of a fungal NADP-dependent GAPDH.Ethanol (from D-xylose)Increased production.
    Escherichia coliDeletion of NAD-dependent GAPDH (gapA) and overexpression of NADP-dependent GAPDH. google.comLycopeneDramatic increase in production. google.com

    Biosynthesis of Specific Value-Added Compounds

    The synthesis of many valuable chemicals in microorganisms is dependent on a steady supply of NADPH. Metabolic engineering strategies aimed at increasing NADPH availability have been successfully used to enhance the production of a variety of these compounds.

    L-lysine production in C. glutamicum is a classic example. The biosynthesis of one molecule of L-lysine requires two molecules of NADPH. By engineering the central metabolism to produce more NADPH, as described in the previous section, the yield of L-lysine can be substantially improved. nih.govresearchgate.net

    Similarly, the production of lycopene, a pigment with antioxidant properties, in E. coli is also NADPH-dependent. By creating strains with increased NADPH availability through the manipulation of GAPDH, a significant increase in lycopene production has been achieved. google.com

    Other value-added compounds whose biosynthesis is reliant on NADPH include polyhydroxybutyrate, various amino acids, chiral alcohols, and pharmaceutical intermediates. google.com Engineering the NADPH supply is therefore a key strategy for optimizing the microbial production of these chemicals.

    The table below presents examples of the biosynthesis of specific value-added compounds through NADP(H) engineering:

    Host OrganismEngineering StrategyValue-Added CompoundKey Research Finding
    Corynebacterium glutamicumIntroduction of a membrane-bound transhydrogenase to increase NADPH availability. nih.govL-lysineEffective increase in L-lysine production. nih.gov
    Escherichia coliIncreased expression of NADP-GAPDH and supply of glucose. google.comNADPH-dependent productsIncreased production of carboxylic acids, amino acids, and lycopene. google.com
    Synechocystis sp.Deletion of flavodiiron proteins to increase NADPH availability for enzymatic redox reactions. acs.org(R)-2-hydroxy-4-phenylbutanoic acidIncreased specific activity of the biotransformation. acs.org

    Development of Bioorthogonal Redox Systems

    This approach allows for the creation of an independent redox system that can be used to channel reducing power to a specific pathway without perturbing the native metabolism. For example, a bioorthogonal system has been developed using a synthetic cofactor, nicotinamide (B372718) flucytosine dinucleotide (NFCD). nih.govacs.org By engineering an NAD-dependent malic enzyme to be highly active with NFCD but not with the natural NAD, a specific redox reaction could be controlled independently. nih.govacs.org

    While much of the initial work has focused on NAD+, the same principles can be and have been applied to NADP+. Researchers have synthesized emissive analogs of NADP+ and NADPH, such as NtzADP+ and NtzADPH, which can be used in NADP-specific enzymatic transformations. nih.gov These synthetic cofactors can be monitored in real-time using fluorescence spectroscopy, providing a powerful tool for studying and engineering specific NADP(H)-dependent pathways. nih.gov The development of such bioorthogonal systems for NADP(H) holds great promise for the precise control of metabolic pathways in synthetic biology.

    Cell-Free Synthetic Biology Platforms Utilizing NADP(H)

    Cell-free synthetic biology platforms are emerging as powerful tools for rapid prototyping and optimization of metabolic pathways. nih.gov These systems utilize cell extracts or purified enzymes to carry out biochemical reactions in vitro, offering a greater degree of control and flexibility compared to in vivo systems. nih.gov A key requirement for the successful operation of these platforms, particularly for the synthesis of products that require reductive steps, is the continuous regeneration of cofactors like NADPH. nih.govresearchgate.net

    Several strategies have been developed for NADP(H) regeneration in cell-free systems. nih.gov These include:

    Enzyme-coupled regeneration: This approach uses a secondary enzyme, such as glucose-6-phosphate dehydrogenase or formate dehydrogenase, to reduce NADP+ to NADPH, often using a sacrificial co-substrate like glucose or formate. acs.org

    Electrochemical regeneration: This method uses an electrode to directly or indirectly reduce NADP+ to NADPH.

    Cell-free platforms with integrated NADP(H) regeneration have been used to produce a variety of chemicals. For example, a cell-free system has been designed for the conversion of glucose into monoterpenes, which generates its own NAD(P)H and ATP. researchgate.net Another example is the use of a synthetic enzymatic cascade to power ATP regeneration through an NAD(P)(H) cycle, which can be used to drive cell-free protein synthesis. acs.org A synthetic chloroplast has also been constructed in a cell-free system, which uses light to regenerate ATP and NADPH for CO2 fixation. nih.gov These examples highlight the potential of cell-free platforms utilizing NADP(H) for the on-demand production of a wide range of valuable compounds.

    Q & A

    Basic Research Questions

    Q. What experimental design principles are critical for studying coenzyme II’s role in metabolic pathways?

    • Methodological Answer : Begin with hypothesis-driven designs, such as in vitro assays to quantify this compound’s redox activity under controlled conditions (e.g., pH, temperature). Use knockout models or enzyme inhibitors to isolate its effects. For reproducibility, follow protocols from primary literature and validate results with orthogonal methods (e.g., spectrophotometry vs. LC-MS) .
    • Data Presentation : Avoid redundancy; present raw data in supplementary files and summarize trends in main figures .

    Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

    • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for high sensitivity. Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Validate methods per ICH guidelines, including linearity, precision, and recovery studies .
    • Troubleshooting : If signal interference occurs, optimize mobile phase gradients or employ solid-phase extraction for sample cleanup .

    Q. What are the best practices for replicating this compound-related experiments from literature?

    • Methodological Answer : Cross-reference the "Experimental" sections of peer-reviewed papers and request supplementary materials for missing details. Reproduce studies using the same cell lines or animal models, and document deviations (e.g., batch differences in reagents) .
    • Validation : Perform positive controls (e.g., known enzyme activity assays) to confirm experimental setup integrity .

    Advanced Research Questions

    Q. How should researchers resolve contradictions in this compound’s reported binding affinities across studies?

    • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay temperature, buffer composition). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements under standardized conditions. Apply statistical tools like Bland-Altman plots to assess inter-study variability .
    • Case Study : Inconsistent Km values may arise from differences in enzyme purity—validate via SDS-PAGE and activity assays .

    Q. What strategies optimize the integration of this compound data into multi-omics frameworks?

    • Methodological Answer : Combine metabolomics (LC-MS) with transcriptomics (RNA-seq) to correlate this compound levels with pathway gene expression. Use pathway enrichment tools (e.g., KEGG, Reactome) for systems-level analysis. Employ R/Bioconductor packages for data normalization and integration .
    • Challenges : Address batch effects via ComBat or similar algorithms and validate findings with targeted assays .

    Q. How can Quality by Design (QbD) principles improve this compound analytical method development?

    • Methodological Answer : Define Analytical Target Profiles (ATPs) for parameters like detection limits and robustness. Use Design of Experiments (DoE) to screen critical factors (e.g., column temperature, flow rate). Generate a design space via response surface methodology and validate robustness with Monte Carlo simulations .
    • Example : A QbD approach reduced coenzyme Q10 method development time by 40% while maintaining compliance with regulatory standards .

    Q. What ethical and statistical considerations apply to preclinical trials testing this compound’s therapeutic potential?

    • Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization and blinding. Use adaptive trial designs (e.g., two-stage phase II trials) to minimize sample sizes. For efficacy endpoints, predefine statistical power (≥80%) and adjust for multiple comparisons .
    • Case Study : A phase II trial for CoQ10 in ALS used a futility design to prioritize dose selection, reducing required participants from 852 to 185 .

    Methodological Resources

    • Instrumentation : UHPLC-MS systems (e.g., Agilent 1290/6545) for metabolite quantification .
    • Data Analysis : Open-source tools like MetaboAnalyst for metabolomics and Prism for statistical modeling .
    • Reproducibility : Share protocols on platforms like Protocols.io and cite all software versions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.